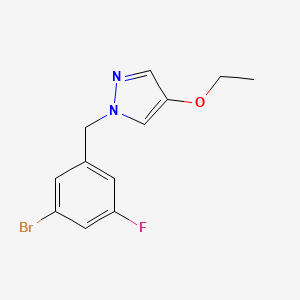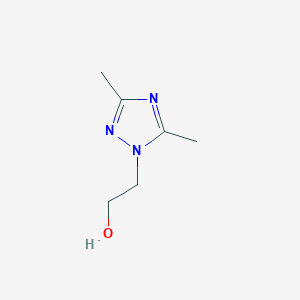
Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate
Descripción general
Descripción
Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate is a chemical compound that belongs to the class of aminopyrimidines. It is characterized by the presence of an amino group at the 4-position, a methyl group at the 2-position, and a diphosphooxymethyl group at the 5-position of the pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate typically involves the phosphorylation of 4-amino-2-methyl-5-hydroxymethylpyrimidine. The reaction is carried out using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride in the presence of a base like pyridine. The reaction conditions often include temperatures ranging from 0°C to 50°C and reaction times of several hours to ensure complete phosphorylation .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Purification steps typically include crystallization and recrystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced aminopyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its therapeutic potential in treating certain diseases and as a component in drug formulations.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in phosphorylation reactions, leading to the formation of diphosphate derivatives. These derivatives play crucial roles in cellular metabolism and energy transfer processes. The compound’s ability to donate phosphate groups makes it essential in various biochemical pathways .
Comparación Con Compuestos Similares
- 4-amino-2-methyl-5-phosphooxymethylpyrimidine
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- 4-amino-2-methyl-5-diphosphooxymethylpyrimidine
Comparison: Ammonium (4-amino-2-methylpyrimidin-5-yl)methyl diphosphate is unique due to its specific diphosphooxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity in phosphorylation reactions and greater stability under physiological conditions. Its unique structure also allows for specific interactions with enzymes and other biomolecules, making it a valuable compound in scientific research .
Propiedades
IUPAC Name |
triazanium;[(4-amino-2-methylpyrimidin-5-yl)methoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O7P2.3H3N/c1-4-8-2-5(6(7)9-4)3-15-18(13,14)16-17(10,11)12;;;/h2H,3H2,1H3,(H,13,14)(H2,7,8,9)(H2,10,11,12);3*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYCMAUXXFTNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)COP(=O)([O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H20N6O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B1384682.png)




![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1384694.png)
